molecular formula C14H22N4O2S B2514488 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303067-58-5

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2514488
CAS No.: 303067-58-5
M. Wt: 310.42
InChI Key: UYNXONVXMQUCMJ-UHFFFAOYSA-N
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Description

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with butyl, butylsulfanyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the butyl and butylsulfanyl groups through alkylation and thiolation reactions, respectively. The methyl group can be introduced via methylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of continuous flow reactors and advanced purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine core or the substituents.

    Substitution: The butyl and butylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-butyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione: Shares a similar purine core but differs in the substitution pattern.

    8-(butylsulfanyl)-1,3-dimethyl-2-thioxo-1,2,3,7-tetrahydro-6H-purine-2,6-dione: Another related compound with different substituents.

Uniqueness

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of butyl, butylsulfanyl, and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-butyl-8-butylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-6-8-18-10-11(15-14(18)21-9-7-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNXONVXMQUCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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